2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one
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Overview
Description
2,4-Dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one is a complex heterocyclic compound that features a fused benzoxazine and isoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Mannich reaction, which involves the condensation of a phenol, an amine, and formaldehyde, can be employed to form the benzoxazine ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often involves optimization of the synthetic route to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like molecular oxygen or dioxiranes.
Reduction: Reduction reactions can be performed using dissolving metals or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Molecular oxygen, dioxiranes.
Reducing agents: Sodium borohydride, dissolving metals.
Catalysts: Transition metals, Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of functionalized compounds.
Scientific Research Applications
2,4-Dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It is used in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential .
Comparison with Similar Compounds
Similar Compounds
Benzoxazines: These compounds share the benzoxazine ring system and are used in similar applications, such as adhesives and resins.
Imidazoles: Another class of heterocyclic compounds with diverse applications in chemistry and biology.
2-Aminothiazoles: Known for their medicinal properties, these compounds are used in the synthesis of various bioactive molecules.
Uniqueness
What sets 2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one apart is its fused ring system, which imparts unique chemical and physical properties. This structural uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic avenues.
Properties
IUPAC Name |
2,4-dichloro-6,12b-dihydroisoindolo[2,3-c][1,3]benzoxazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-8-5-11-13-9-3-1-2-4-10(9)15(19)18(13)7-20-14(11)12(17)6-8/h1-6,13H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZAFCCJZYEKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2C(C3=CC=CC=C3C2=O)C4=C(O1)C(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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